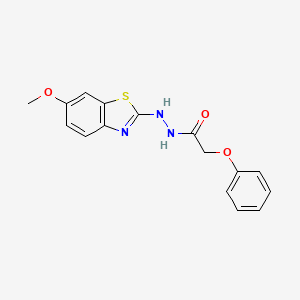

![molecular formula C28H26N4O2S2 B2641703 N-(2-(3-((2-(苯并[d]噻唑-2-氨基)-2-氧代乙基)硫代)-1H-吲哚-1-基)乙基)-3,5-二甲基苯甲酰胺 CAS No. 532974-47-3](/img/structure/B2641703.png)

N-(2-(3-((2-(苯并[d]噻唑-2-氨基)-2-氧代乙基)硫代)-1H-吲哚-1-基)乙基)-3,5-二甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, an indole ring, and a benzamide group . It is related to a class of compounds that have been studied for their potential pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the coupling of substituted 2-amino benzothiazoles with other components . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The structure of similar compounds has been analyzed using various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and UV-visible spectroscopy . The compound may crystallize in the monoclinic space group P2/c .Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. For instance, solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles have been reported .科学研究应用

腐蚀抑制

研究表明,苯并噻唑衍生物可以作为酸性环境中碳钢的有效腐蚀抑制剂。这些化合物,包括与感兴趣的化学结构相关的化合物,因其通过物理和化学吸附在金属表面上而具有保护防腐的能力而受到研究。电化学阻抗谱和动电位极化等先进方法已被用来评估其性能,证明与苯并噻唑家族中先前报道的抑制剂相比,具有更高的抑制效率(Hu 等人,2016)。

合成和化学反应

该化合物还被用于通过各种化学反应(包括烷基化和成环)合成结构多样的化合物库。这些过程导致了在化学和药理学的不同领域具有潜在应用的化合物的产生。例如,从类似核心结构衍生的酮曼尼希碱已被用作通过与 S-烷基化二硫代氨基甲酸盐、芳基巯基和各种脂肪族和芳香族胺反应生成各种化合物的起始原料,展示了这些分子在合成化学中的多功能性(Roman,2013)。

抗癌活性

结构上与所讨论化合物相关的苯并噻唑酰腙已被合成并评估其抗癌活性。这些研究表明,苯并噻唑支架上的特定取代基可以显着影响其抗肿瘤特性,从而导致新的潜在抗癌剂的开发。这些化合物已针对各种癌细胞系进行了测试,表明它们在抗击癌症方面的前景(Osmaniye 等人,2018)。

抗惊厥和电生理活性

对 N-取代咪唑基苯甲酰胺(包括苯并噻唑衍生物)的进一步研究证明了它们作为选择性 III 类电生理剂的潜力。这些化合物在体外试验中显示出与已知的 III 类药物相当的效力,表明它们在心脏应用中的潜在用途(Morgan 等人,1990)。

作用机制

Target of Action

The primary target of N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide interacts with its targets, the COX enzymes, by suppressing their activity . This suppression inhibits the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .

Biochemical Pathways

The inhibition of COX enzymes by N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide affects the arachidonic acid pathway . This results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin, which are involved in inflammation and pain signaling .

Pharmacokinetics

Similar benzothiazole derivatives have shown favorable pharmacokinetic profiles . The impact on bioavailability would depend on factors such as absorption, distribution, metabolism, and excretion, which need further investigation.

Result of Action

The molecular and cellular effects of N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide’s action include the suppression of inflammation and pain signaling due to the reduced production of thromboxane, prostaglandins, and prostacyclin .

未来方向

属性

IUPAC Name |

N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O2S2/c1-18-13-19(2)15-20(14-18)27(34)29-11-12-32-16-25(21-7-3-5-9-23(21)32)35-17-26(33)31-28-30-22-8-4-6-10-24(22)36-28/h3-10,13-16H,11-12,17H2,1-2H3,(H,29,34)(H,30,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTWXQDUISOSSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=CC=CC=C5S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide hydrochloride](/img/structure/B2641620.png)

![(Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2641624.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2641625.png)

![7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2641630.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide](/img/structure/B2641633.png)

![3-isobutyl-8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2641634.png)

![5-Amino-2-[(4-methoxyphenyl)methyl]pentanoic acid;hydrochloride](/img/structure/B2641636.png)

![N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B2641639.png)

![N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2641642.png)

![8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine](/img/structure/B2641643.png)